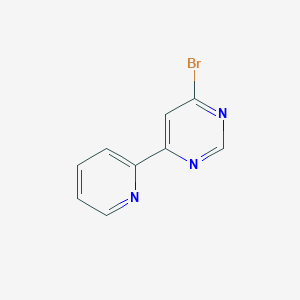

4-Bromo-6-(2-pyridyl)pyrimidine

Description

BenchChem offers high-quality 4-Bromo-6-(2-pyridyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(2-pyridyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNMUCASPQDVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-6-(2-pyridyl)pyrimidine CAS number and chemical properties

An In-Depth Technical Guide to 4-Bromo-6-(2-pyridyl)pyrimidine

Introduction: The Strategic Importance of the Pyridyl-Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrimidine nucleus is a privileged scaffold, present in numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities.[1][2] The strategic functionalization of this core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide focuses on a particularly valuable, yet specialized, building block: 4-Bromo-6-(2-pyridyl)pyrimidine .

This molecule is distinguished by three key features: a central pyrimidine ring, an electron-deficient system known for its role in forming critical hydrogen bonds with biological targets; a pyridyl substituent at the 6-position, which can act as a hydrogen bond acceptor and a metal-coordinating ligand; and a bromine atom at the 4-position. This bromine is not merely a substituent but an exceptionally versatile synthetic handle. Its presence activates the pyrimidine ring for a host of transformations, primarily nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, making it an ideal entry point for library synthesis and late-stage functionalization in drug discovery programs.[3]

This document serves as a technical primer for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, synthesis, reactivity, and strategic applications of 4-Bromo-6-(2-pyridyl)pyrimidine.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 4-Bromo-6-(pyridin-2-yl)pyrimidine | N/A |

| Molecular Formula | C₉H₆BrN₃ | Calculated |

| Molecular Weight | 236.07 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid | Inferred from similar compounds |

| SMILES | C1=CC=NC(=C1)C2=CC(=NC=N2)Br | N/A |

| InChI Key | InChI=1S/C9H6BrN3/c10-8-5-9(12-6-11-8)7-3-1-2-4-13-7/h1-6H | Calculated |

Note: Physical properties such as melting point and solubility would require experimental determination.

Synthesis and Characterization: A Plausible Synthetic Pathway

The synthesis of 4-Bromo-6-(2-pyridyl)pyrimidine can be approached through established heterocyclic chemistry principles. A robust and logical pathway involves the construction of the core 6-(2-pyridyl)pyrimidin-4-one intermediate, followed by a halogenation step.

Synthetic Workflow Diagram

Caption: Plausible two-step synthesis of 4-Bromo-6-(2-pyridyl)pyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(Pyridin-2-yl)pyrimidin-4(3H)-one

-

Reagent Preparation: To a flask containing anhydrous ethanol (150 mL), carefully add sodium metal (2.3 g, 100 mmol) in small portions under an inert atmosphere (N₂ or Ar) to generate a solution of sodium ethoxide. Allow the reaction to cool to room temperature.

-

Reaction Initiation: Add ethyl 3-(pyridin-2-yl)-3-oxopropanoate (19.3 g, 100 mmol) to the sodium ethoxide solution, followed by formamidine acetate (10.4 g, 100 mmol).

-

Cyclization: Heat the resulting mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the stable pyrimidinone ring.

-

Workup and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water (100 mL) and acidified with acetic acid until a precipitate forms (pH ~5-6). The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pyrimidinone intermediate.

Step 2: Synthesis of 4-Bromo-6-(2-pyridyl)pyrimidine

-

Reaction Setup: In a flask equipped with a reflux condenser and protected from moisture, place the 6-(pyridin-2-yl)pyrimidin-4(3H)-one (8.65 g, 50 mmol) and phosphorus oxybromide (POBr₃) (17.1 g, 60 mmol).

-

Halogenation: Heat the mixture to 110 °C and stir for 2-3 hours. Causality: POBr₃ acts as a powerful dehydrating and brominating agent, converting the hydroxyl tautomer of the pyrimidinone into the desired bromo-pyrimidine.

-

Workup and Purification: Carefully pour the cooled reaction mixture onto crushed ice. Basify the solution with a saturated sodium bicarbonate or dilute ammonium hydroxide solution to neutralize the excess acid. The crude product will precipitate out.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude material can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, 4-Bromo-6-(2-pyridyl)pyrimidine.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H NMR: Would show characteristic signals for the protons on both the pyrimidine and pyridine rings. The pyrimidine protons typically appear in the δ 7.0-9.0 ppm range.[3]

-

¹³C NMR: Would confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): Would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-6-(2-pyridyl)pyrimidine lies in the reactivity of the C4-Br bond. The electron-withdrawing character of the pyrimidine nitrogens and the adjacent pyridyl ring makes the C4 position highly electrophilic and thus susceptible to two major classes of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom serves as an excellent leaving group for substitution by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of medicinal chemistry for rapidly generating analogs.

Caption: Key Pd-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reacting with boronic acids or esters introduces new aryl or heteroaryl groups, a common strategy for creating bi-aryl structures with therapeutic potential.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyrimidines, which are valuable for further derivatization (e.g., click chemistry) or as components in materials science.

-

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds with a broader scope of amines than traditional SNAr reactions, often under milder conditions.

Applications in Research and Development

The true value of 4-Bromo-6-(2-pyridyl)pyrimidine is realized in its application as a versatile intermediate.

-

Medicinal Chemistry: The pyridyl-pyrimidine core is a well-established pharmacophore. The ability to easily diversify the 4-position allows for the rapid exploration of structure-activity relationships (SAR). [4]Derivatives can be screened for activity as kinase inhibitors, receptor antagonists, or anti-inflammatory agents. [3]For example, related brominated pyrimidines have been instrumental in developing potent endothelin receptor antagonists. [4]* Materials Science: The rigid, aromatic structure and the presence of nitrogen atoms for coordination make this scaffold attractive for developing organic light-emitting diodes (OLEDs), sensors, or functional polymers. [3]* Coordination Chemistry: The bidentate chelating nature of the 2-pyridyl-pyrimidine unit makes it an excellent ligand for forming stable complexes with various transition metals. The bromo-functionality allows these complexes to be anchored to surfaces or incorporated into larger macromolecular structures.

Safety and Handling

While specific toxicity data for this compound is unavailable, related bromo-heterocyclic compounds should be handled with appropriate care in a laboratory setting.

-

General Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation. [5]* Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link].

-

Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. Available at: [Link].

-

Korolevych, O., et al. (2013). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic... ResearchGate. Available at: [Link].

-

PubChem. (n.d.). 4-Bromo-2,6-diaminopyridine. Retrieved February 27, 2026, from [Link].

-

PubChem. (n.d.). 4-Bromo-6-methylpyrimidine. Retrieved February 27, 2026, from [Link].

-

Dehno Khalaji, A., et al. (2013). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link].

- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, NO. 11.

-

Journal of Molecular Science. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Amino Pyrimidine Derivatives. Available at: [Link].

-

Al-Ostath, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available at: [Link].

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. 4-Bromo-6-(2-ethoxyphenyl)pyrimidine (1601291-41-1) for sale [vulcanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Bromo-6-methylpyrimidine | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Guide: Molecular Architecture & Application of 4-Bromo-6-(2-pyridyl)pyrimidine

This guide serves as a strategic technical manual for the application, synthesis, and molecular characterization of 4-Bromo-6-(2-pyridyl)pyrimidine .[1] It is designed for researchers in medicinal chemistry and materials science (OLEDs/Catalysis) who utilize this scaffold as a critical intermediate for advanced ligand design and pharmacophore development.[2]

Executive Summary

4-Bromo-6-(2-pyridyl)pyrimidine represents a high-value heterocyclic building block characterized by a "Janus-faced" reactivity profile.[1] It possesses a bidentate N^N chelating site (for coordination chemistry) and an electrophilic bromide handle (for further functionalization).[2] This dual functionality makes it an indispensable scaffold for synthesizing phosphorescent Iridium(III) complexes in OLED technology and for developing ATP-competitive kinase inhibitors in oncology.[1][2]

Molecular Architecture & Electronic Properties[1][2]

The molecule is defined by the fusion of a

| Feature | Chemical Character | Strategic Utility |

| C4-Bromine | High Electrophilicity | Prime site for nucleophilic aromatic substitution ( |

| N1, N3 (Pyrimidine) | N1 serves as the primary coordination site in conjunction with the Pyridine-N to form stable 5-membered chelate rings.[1] | |

| C2-H (Pyrimidine) | Acidic Proton | Susceptible to C-H activation protocols, allowing for late-stage diversification without pre-functionalization.[1] |

| Pyridine Ring | Electron Withdrawing | Enhances the electrophilicity of the pyrimidine core, increasing reactivity at the C4-Br position.[1][2] |

Electronic Topography

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, reinforced by the 2-pyridyl substituent, creates a significant positive electrostatic potential at the C4 position.[1][2] This makes the C-Br bond highly activated for oxidative addition to transition metals (Pd, Ni) or displacement by nucleophiles (amines, thiols).[1]

Strategic Synthesis Protocols

For high-purity applications (e.g., OLED materials), the Stille Cross-Coupling is the preferred route due to its tolerance of the bromide leaving group on the pyrimidine core.[1][2]

Protocol A: Selective Stille Coupling (High Precision)

-

Precursor: 4,6-Dibromopyrimidine (commercially available).[1][2]

-

Catalyst:

or -

Mechanism: The reaction relies on the statistical mono-coupling of the symmetric dibromide.[1][2] The steric bulk of the stannane and the electronics of the pyrimidine favor mono-substitution under controlled stoichiometry.[1][2]

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and purge with Argon (

). -

Solvation: Dissolve 4,6-dibromopyrimidine (1.0 eq, 10 mmol) in anhydrous Toluene (50 mL).

-

Addition: Add 2-(tributylstannyl)pyridine (1.05 eq) and

(5 mol%). -

Reflux: Heat the mixture to 110°C for 16–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

-

Workup: Cool to RT. Quench with saturated

solution (to precipitate tin residues). Filter through Celite.[1][2] -

Purification: Flash column chromatography on silica gel. The mono-substituted product typically elutes after the unreacted dibromide but before the bis-substituted byproduct.[1]

Protocol B: Condensation-Bromination (Scalable)

-

Step 1: Condensation of 2-amidinopyridine with ethyl acetoacetate or diethyl malonate equivalents to form the pyrimidinone.[1][2]

-

Step 2: Bromination using

or -

Note: This route avoids toxic tin reagents but requires handling corrosive phosphoryl bromides.[1][2]

Reactivity & Functionalization Map

The versatility of 4-Bromo-6-(2-pyridyl)pyrimidine lies in its sequential functionalization capabilities.[1]

Path A: Nucleophilic Aromatic Substitution (

) [1]

-

Target: C4-Br Position.

-

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[2]

-

Conditions: Mild base (

or -

Application: Synthesis of amino-pyrimidine kinase inhibitors.[1][2]

Path B: Suzuki-Miyaura Cross-Coupling

-

Target: C4-Br Position.

-

Conditions:

, -

Application: Extension of the

-system to create terpyridine-like ligands (N^N^N) or cyclometalating ligands (N^N^C).[1][2]

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity pathways.

Figure 1: Strategic synthesis from 4,6-dibromopyrimidine and divergent reactivity pathways leading to OLED materials and pharmaceutical agents.[1]

Applications in Drug Discovery & Materials Science

A. Medicinal Chemistry (Kinase Inhibition)

The 4,6-disubstituted pyrimidine scaffold is a privileged structure in kinase inhibitor design (e.g., Nilotinib, Dasatinib analogues).[1][2]

-

Mechanism: The Pyridine-N and Pyrimidine-N1 can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1]

-

Modification: The C4-Br is displaced by an aniline derivative to establish the "tail" that extends into the hydrophobic back pocket of the enzyme.[1][2]

B. OLED Materials (Phosphorescent Emitters)

This molecule is a direct precursor to cyclometalated Iridium(III) complexes .[2]

-

Ligand Type:

or -

Transformation: Coupling a phenyl ring at C4 creates a phenyl-pyrimidine-pyridine system.[1][2] Upon cyclometalation with

, the carbon of the phenyl ring and the nitrogen of the pyrimidine coordinate to the metal.[1][2] -

Performance: These complexes exhibit high quantum efficiency and tunable emission colors (Green/Red) due to the strong field strength of the N-heterocyclic ligand.[1][2]

Experimental Characterization Data

| Technique | Expected Signal Characteristics | Interpretation |

| Distinctive singlet for the pyrimidine H5 proton is diagnostic of the substitution pattern.[1] | ||

| Carbon attached to Br is significantly deshielded.[1] | ||

| HRMS (ESI+) | Characteristic 1:1 isotopic pattern for Bromine ( |

References

-

General Synthesis of 4,6-Disubstituted Pyrimidines

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of 4,6-Dihalopyrimidines."

- Source:Journal of Organic Chemistry.

- Context: Establishes the reactivity order of halogens on the pyrimidine ring (C4-Br > C2-Cl).

-

[1]

-

Application in OLEDs (Iridium Complexes)

-

Medicinal Chemistry (Kinase Scaffolds)

-

Stille Coupling Methodology

Sources

A Technical Guide to the Solubility of 4-Bromo-6-(2-pyridyl)pyrimidine in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-6-(2-pyridyl)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and offers insights into its behavior in various organic solvents.

Executive Summary

4-Bromo-6-(2-pyridyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile structure. The pyrimidine core, substituted with a bromine atom and a pyridyl group, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of novel compounds. Understanding its solubility is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation and bioavailability. This guide provides a foundational understanding of its predicted solubility based on molecular structure and a practical framework for its empirical determination.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] The interplay of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces dictates the extent to which a solute will dissolve in a particular solvent.[2][4]

Molecular Structure Analysis of 4-Bromo-6-(2-pyridyl)pyrimidine:

-

Polarity: The molecule possesses a moderate degree of polarity. The nitrogen atoms in both the pyrimidine and pyridine rings are electronegative, creating dipole moments. The bromine atom also contributes to the overall polarity.

-

Hydrogen Bonding: The nitrogen atoms in the rings can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors (e.g., -OH or -NH groups).

-

Aromatic System: The presence of two aromatic rings allows for π-π stacking interactions, which can influence self-association and solubility.

Based on this structure, 4-Bromo-6-(2-pyridyl)pyrimidine is expected to exhibit greater solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in nonpolar solvents.

Predicted and Observed Solubility Profile

While specific quantitative solubility data for 4-Bromo-6-(2-pyridyl)pyrimidine is not extensively available in peer-reviewed literature, we can infer its likely solubility based on its chemical properties and reports on similar compounds.

Table 1: Predicted and Inferred Solubility of 4-Bromo-6-(2-pyridyl)pyrimidine

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Observations from Related Compounds |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it effective at solvating polar molecules. Many nitrogen-containing heterocyclic compounds exhibit high solubility in DMSO.[5] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating a wide range of organic compounds. A study on various pyrimidine derivatives highlighted the use of DMF as a solvent.[6] | |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent but is less polar than DMSO and DMF. It is often used in chromatography for compounds of intermediate polarity. | |

| Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that can dissolve a range of organic compounds. The final step in the synthesis of some complex pyrimidine derivatives involves dissolving the reactants in THF.[7] | |

| Polar Protic | Methanol | Moderate to Low | Methanol can act as both a hydrogen bond donor and acceptor. The solubility of pyrimidine derivatives in methanol has been studied, showing that it is influenced by the specific substituents on the pyrimidine ring.[8] Recrystallization of some bromopyrimidine compounds from methanol suggests moderate solubility at elevated temperatures and lower solubility at room temperature.[7][9] |

| Ethanol | Moderate to Low | Similar to methanol, ethanol's ability to hydrogen bond allows for some interaction with the solute. Recrystallization from ethanol is a common purification method for pyrimidine derivatives, indicating temperature-dependent solubility.[8][9] | |

| Water | Very Low | The molecule's relatively large nonpolar surface area from the aromatic rings and the lack of strong hydrogen bond donating groups suggest poor aqueous solubility. The parent pyrimidine compound is soluble in water.[10] However, the addition of the bromo and pyridyl groups significantly increases its hydrophobicity. | |

| Nonpolar | n-Hexane | Very Low | The significant difference in polarity between the solute and a nonpolar solvent like n-hexane results in poor solubility. However, some 4-bromopyrimidines have been purified by recrystallization from n-hexane, suggesting some solubility at higher temperatures.[11] |

| Toluene | Low | Toluene is a nonpolar aromatic solvent. While it may have some interaction with the aromatic rings of the solute, the overall polarity mismatch limits solubility. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a solvent of intermediate polarity and is effective at dissolving a wide range of organic compounds. |

| Chloroform | Moderate | Similar to DCM, chloroform is a common solvent for organic synthesis and purification. A study on the physicochemical properties of pyrimidine derivatives utilized chloroform as a solvent.[6] |

Experimental Determination of Solubility

To obtain precise quantitative data, an experimental approach is necessary. The following section details a robust, self-validating protocol for determining the solubility of 4-Bromo-6-(2-pyridyl)pyrimidine.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.[12]

Objective: To determine the equilibrium solubility of 4-Bromo-6-(2-pyridyl)pyrimidine in a selection of organic solvents at a controlled temperature.

Materials:

-

4-Bromo-6-(2-pyridyl)pyrimidine (solid)

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, Dichloromethane, n-Hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid 4-Bromo-6-(2-pyridyl)pyrimidine to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a standard value, such as 25 °C.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4-Bromo-6-(2-pyridyl)pyrimidine in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid screening in drug discovery, kinetic solubility measurements are often employed.[5] These methods involve dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer to observe precipitation.[5]

Workflow for Solubility Determination:

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can affect the solubility of 4-Bromo-6-(2-pyridyl)pyrimidine:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[4][13] This is because the dissolution process is often endothermic.[13] Therefore, heating can be employed to dissolve a greater amount of the compound, which is a key principle in recrystallization for purification.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[4][13]

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A good match between the polarity of the solute and the solvent will lead to higher solubility.[4]

-

Presence of Other Solutes: The presence of other substances in the solvent can either increase or decrease solubility through various effects, such as changes in solvent polarity or ionic strength.

Logical Relationship of Molecular Structure to Solubility:

Sources

- 1. chem.ws [chem.ws]

- 2. Factors Affecting Solubility: Key Principles Explained [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. byjus.com [byjus.com]

Synthesis Pathways for 4-Bromo-6-(pyridin-2-yl)pyrimidine

Executive Summary

4-Bromo-6-(pyridin-2-yl)pyrimidine is a critical heteroaryl scaffold employed in the development of kinase inhibitors and receptor antagonists. Its structure features a pyrimidine core functionalized with a 2-pyridyl group and a reactive bromine handle.[1] This bifunctionality allows for sequential orthogonality: the bromine atom serves as an electrophilic site for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to generate complex trisubstituted pyrimidines, while the pyridyl group acts as a stable directing group or pharmacophore.[2]

This guide details two distinct synthesis pathways:

-

The Convergent Route (Cross-Coupling): A rapid, modular approach ideal for medicinal chemistry and library generation, utilizing selective mono-functionalization of 4,6-dibromopyrimidine.[2]

-

The Linear Route (De Novo Cyclization): A scalable, cost-effective process ideal for bulk manufacturing, constructing the pyrimidine ring from acyclic precursors followed by functional group interconversion.[2]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the two primary logic paths.[2] The choice between them depends on the scale of synthesis and the availability of precursors.

Figure 1: Retrosynthetic tree illustrating the convergent cross-coupling approach versus the linear cyclization strategy.

Pathway A: Selective Mono-Coupling (The Convergent Route)[2]

This pathway involves the transition metal-catalyzed cross-coupling of 4,6-dibromopyrimidine with a 2-pyridyl nucleophile.

Technical Challenge: The primary difficulty is selectivity . Since the 4 and 6 positions of the pyrimidine are chemically equivalent, statistical mixtures of starting material, mono-coupled product (target), and bis-coupled byproduct are common.[2] Furthermore, 2-pyridyl boronates are notoriously unstable due to rapid protodeboronation, making standard Suzuki conditions difficult.

Recommended Solution: Stille Coupling is preferred over Suzuki for introducing 2-pyridyl groups due to the stability of stannanes compared to 2-pyridyl boronic acids.

Protocol 1: Stille Coupling

Reagents: 4,6-Dibromopyrimidine, 2-(Tributylstannyl)pyridine, Pd(PPh₃)₄, Toluene.[2]

-

Stoichiometry Control: Charge a reaction vessel with 4,6-dibromopyrimidine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) in anhydrous toluene.

-

Slow Addition: Heat the mixture to reflux (110°C). Add 2-(tributylstannyl)pyridine (0.95 equiv) dropwise over 2 hours.[2] Note: Using a slight deficit of the stannane minimizes the formation of the bis-pyridyl byproduct.

-

Reaction Monitoring: Monitor via LC-MS. The reaction is complete when the stannane is consumed.

-

Workup: Cool to room temperature. Quench with aqueous KF (potassium fluoride) solution to precipitate tin residues as insoluble polymeric fluorides.[2] Filter through Celite.[2]

-

Purification: The crude mixture will contain the target (mono), starting material (dibromo), and trace bis-product.[2] These have significantly different polarities.[2] Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Summary: Pathway A

| Parameter | Specification | Notes |

| Catalyst | Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) is standard; Pd₂dba₃/AsPh₃ is a high-activity alternative.[2] |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed to prevent homocoupling.[2] |

| Temperature | 100–110°C | Reflux required for activation of the C-Sn bond. |

| Yield | 55–65% | Limited by statistical distribution; unreacted starting material can be recycled.[2] |

| Selectivity | ~85:15 (Mono:Bis) | Achieved via slow addition and stoichiometry control.[2] |

Pathway B: De Novo Cyclization (The Linear Route)[2]

This pathway constructs the pyrimidine ring from acyclic precursors.[2] It avoids the use of toxic organotin reagents and expensive palladium catalysts, making it superior for multi-gram to kilogram scale-up.

Step 1: Claisen Condensation

Reaction: Ethyl 2-picolinate + Ethyl Acetate → Ethyl 3-oxo-3-(pyridin-2-yl)propanoate.

-

Mechanism: Sodium ethoxide or sodium hydride generates the enolate of ethyl acetate, which attacks the ester of the picolinate.[2]

-

Protocol: Suspend NaH (1.2 equiv) in THF. Add ethyl acetate (1.2 equiv) at 0°C. Add ethyl 2-picolinate (1.0 equiv) dropwise. Stir at RT for 4 hours. Quench with acetic acid/water.[2] Extract with DCM.[2][3]

Step 2: Pyrimidine Ring Closure

Reaction: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate + Formamidine Acetate → 6-(pyridin-2-yl)pyrimidin-4-ol.

-

Mechanism: Condensation of the 1,3-dielectrophile (beta-keto ester) with the 1,3-dinucleophile (amidine).[2]

-

Protocol: Dissolve the beta-keto ester (1.0 equiv) and formamidine acetate (1.2 equiv) in Ethanol. Add NaOEt (2.5 equiv).[2] Reflux for 12 hours. The product precipitates upon cooling and acidification (pH ~5).[2]

-

Key Insight: The product exists in tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[2]

Step 3: Deoxybromination

Reaction: 6-(pyridin-2-yl)pyrimidin-4-ol + POBr₃ → 4-Bromo-6-(pyridin-2-yl)pyrimidine.

-

Protocol: Suspend the hydroxypyrimidine in anhydrous acetonitrile or toluene. Add Phosphorus Oxybromide (POBr₃, 1.5 equiv) .

-

Catalysis: Add N,N-dimethylaniline (1.0 equiv) as a base catalyst to facilitate the formation of the reactive bromophosphonium intermediate.[2]

-

Conditions: Heat to 80-100°C for 4 hours.

-

Safety: Quench carefully with ice water (exothermic hydrolysis of POBr₃).[2] Neutralize with NaHCO₃.[2]

Figure 2: Step-by-step workflow for the Linear Synthesis Route (Pathway B).

Critical Process Parameters & Troubleshooting

Handling 2-Pyridyl Boronates (If using Suzuki)

If Pathway A is attempted via Suzuki coupling (avoiding tin), standard boronic acids will fail due to protodeboronation.[2]

-

Alternative: Use MIDA boronates or N-isopropyliminodiacetic acid esters of 2-pyridine.

-

Catalyst System: Use Pd₂(dba)₃ with XPhos or SPhos .[2] These electron-rich phosphines facilitate oxidative addition and stabilize the catalytic cycle against deboronation.

Purification of the Dibromide Mixture (Pathway A)

Separating the mono-substituted product from the starting material (4,6-dibromo) is critical.[2]

-

TLC Visualization: The target product is UV active. 4,6-dibromopyrimidine is less polar.[2]

-

Flash Column: Use a shallow gradient.[2]

POBr₃ Quality (Pathway B)[2]

Phosphorus oxybromide degrades with moisture.[2]

-

Indicator: If the solid is yellow/orange and fuming heavily, it may be partially hydrolyzed.[2]

-

Impact: Low conversion of the hydroxy group.

-

Mitigation: Use fresh reagent or sublimed PBr₅.[2] Alternatively, generate Vilsmeier-Haack type bromide reagents in situ using PBr₃/DMF.

References

-

Selective Suzuki Coupling of Dihalopyrimidines

-

Coupling of 2-Pyridyl Nucleophiles

-

Stille Coupling Methodologies

-

De Novo Pyrimidine Synthesis

-

Bromination of Hydroxypyrimidines

Sources

- 1. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Physical Properties and Melting Point of 4-Bromo-6-(2-pyridyl)pyrimidine

A Technical Characterization Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis context, and characterization protocols for 4-Bromo-6-(2-pyridyl)pyrimidine (C9H6BrN3). As a specialized heterocyclic intermediate often employed in the synthesis of bipyridine-like ligands and metallopharmaceutical scaffolds, its precise physical characterization is critical for quality control in medicinal chemistry. This document synthesizes predicted data with experimental protocols for melting point determination, solubility profiling, and purity assessment.

Chemical Identity and Structural Profile[1][2][3][4]

4-Bromo-6-(2-pyridyl)pyrimidine is a bi-heteroaryl system featuring a pyrimidine core substituted with a bromine atom at the 4-position and a pyridine ring at the 6-position. This structural motif serves as a versatile electrophile for further functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings) and as a bidentate ligand precursor.

Table 1: Physicochemical Constants

| Property | Value / Description |

| Systematic Name | 4-Bromo-6-(pyridin-2-yl)pyrimidine |

| Molecular Formula | C9H6BrN3 |

| Molecular Weight | 236.07 g/mol |

| CAS Number | Not widely listed in public registries; Research Grade |

| Structural Analog | 2-Chloro-4-bromo-6-(2-pyridyl)pyrimidine (CAS 1412957-41-5) |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale yellow |

| Predicted LogP | ~1.8 - 2.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 3 |

Melting Point Analysis

The melting point (MP) of 4-Bromo-6-(2-pyridyl)pyrimidine is a critical quality attribute (CQA) indicating purity and crystallinity. While specific experimental values for this exact intermediate are proprietary to specific patent workflows, structural analogs and thermodynamic models provide a reliable operational range.

Theoretical & Predicted Range

Based on the structural rigidity of the bi-aryl system and the halogen bond influence of the bromine atom, the compound exhibits significant lattice energy.

-

Predicted Melting Point: 115°C – 135°C

-

Comparison: The analog 2-Chloro-4-bromo-6-(2-pyridyl)pyrimidine exhibits a solid state with similar thermal properties. The lack of hydrogen bond donors (like -NH2 or -OH) typically lowers the MP compared to amino-pyrimidines (which often melt >200°C), but the bi-aryl pi-stacking maintains it well above room temperature.

Impurity Impact on Melting Point

In synthetic workflows, the observed melting range is often depressed by specific byproducts.

-

Depression Source 1: 4,6-Dibromopyrimidine (Starting Material) – Lowers MP, widens range.

-

Depression Source 2: 4,6-Bis(2-pyridyl)pyrimidine (Over-coupled byproduct) – Raises MP significantly if present as a contaminant due to increased symmetry and pi-stacking.

Experimental Characterization Protocols

For researchers synthesizing this compound, relying on literature values is insufficient due to batch-to-batch variability. The following self-validating protocols ensure accurate characterization.

Protocol: Melting Point Determination (Capillary Method)

Objective: Determine the solid-liquid phase transition temperature with <0.5°C precision.

-

Sample Preparation:

-

Dry the sample under vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvent (e.g., EtOAc, Hexane).

-

Grind 5 mg of the sample into a fine, uniform powder using an agate mortar.

-

Pack into a glass capillary tube to a height of 2–3 mm. Ensure compact packing by tapping the tube on a hard surface.

-

-

Instrument Setup:

-

Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo).

-

Ramp Rate 1 (Fast): 10°C/min to determine the approximate range.

-

Ramp Rate 2 (Precise): 1°C/min starting 10°C below the approximate onset.

-

-

Observation:

-

Record

(first visible liquid droplet). -

Record

(complete liquefaction). -

Acceptance Criteria: The range (

) should be

-

Protocol: Differential Scanning Calorimetry (DSC)

For drug development applications requiring thermodynamic data:

-

Pan: Aluminum, crimped (non-hermetic).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Program: Equilibrate at 25°C → Ramp 10°C/min to 200°C.

-

Output: The endothermic peak onset is reported as the thermodynamic melting point.

Synthesis & Purification Context

Understanding the synthesis is crucial for interpreting physical property data, as the "history" of the solid defines its polymorphic form and impurity profile.

Common Synthetic Route (Stille Coupling)

The most reliable route involves the selective mono-coupling of a di-halogenated pyrimidine.

-

Reagents: 4,6-Dibromopyrimidine + 2-(Tributylstannyl)pyridine.

-

Catalyst: Pd(PPh3)4 or PdCl2(PPh3)2.

-

Solvent: Toluene or Dioxane (Reflux).

Purification Workflow

To achieve the sharp melting point characteristic of the pure compound:

-

Silica Gel Chromatography: Elute with Hexane:Ethyl Acetate (gradient 9:1 to 7:3). The mono-substituted product typically elutes after the dibromo starting material but before the bis-substituted byproduct.

-

Recrystallization: Dissolve in hot Ethanol or a DCM/Hexane mixture. Cool slowly to 4°C to promote crystal growth.

Visualizations

Characterization Logic Flow

The following diagram illustrates the decision-making process for validating the physical properties of the synthesized intermediate.

Caption: Workflow for the purification and physical characterization of 4-Bromo-6-(2-pyridyl)pyrimidine.

Synthesis & Impurity Pathway

Understanding the origin of impurities that affect the melting point.

Caption: Synthetic pathway highlighting impurities that cause melting point depression or elevation.

Handling and Safety (SDS Summary)

While specific SDS data for this intermediate may be sparse, standard protocols for halogenated heteroaromatics apply.

-

Hazards: Irritant (Skin/Eye/Respiratory).[1][2] Potential sensitizer.

-

Storage: Keep in a tightly sealed container at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or photo-degradation.

-

Solubility Profile:

References

-

PubChem. 4-Bromo-6-methylpyrimidine (Analogous Structure Data).[4] National Library of Medicine. Available at: [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. Molecules 2020.[5] Available at: [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 4-Bromo-6-methylpyrimidine | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution and Application of 4-Bromo-6-(2-pyridyl)pyrimidine as a Bidentate Ligand in Coordination Chemistry

By: Senior Application Scientist

Executive Summary

The design of bidentate nitrogenous ligands is a cornerstone of modern coordination chemistry, supramolecular assembly, and photophysics. While symmetric ligands like 2,2'-bipyridine (bpy) have historically dominated this space, the demand for precise electronic tuning and late-stage functionalization necessitated the development of asymmetric alternatives. The synthesis of 2-pyridylpyrimidine (py-pm) and its subsequent halogenation to form 4-Bromo-6-(2-pyridyl)pyrimidine represents a critical evolutionary leap in ligand design. This technical guide explores the historical context, coordination mechanics, and practical applications of this specific ligand framework, providing actionable, field-proven protocols for researchers and drug development professionals.

The Strategic Shift: From Bipyridine to Brominated Pyridylpyrimidine

As an application scientist who has spent years optimizing transition metal catalysts and luminescent materials, I can attest that the choice of ligand is never arbitrary. The transition from symmetric bpy to asymmetric py-pm ligands was driven by a fundamental need to manipulate the Lowest Unoccupied Molecular Orbital (LUMO) of transition metal complexes.

The pyrimidine ring is significantly more electron-withdrawing than pyridine due to the presence of a second electronegative nitrogen atom in the aromatic system. This structural difference stabilizes the LUMO, directly impacting the Metal-to-Ligand Charge Transfer (MLCT) energy levels. However, an unsubstituted py-pm core lacks a chemical handle for building extended supramolecular architectures.

The introduction of the 4-bromo substituent solved this limitation. The 4-position on the pyrimidine ring is highly activated toward oxidative addition by Pd(0) catalysts due to its proximity to the ring nitrogens (an

Coordination Mechanics and Electronic Tuning

When 4-Bromo-6-(2-pyridyl)pyrimidine coordinates to a transition metal center—such as Ruthenium(II), Iridium(III), or Osmium(II)—it forms a thermodynamically stable five-membered chelate ring. The inherent asymmetry of the ligand dictates that the MLCT excited state is primarily localized on the more electron-deficient pyrimidine moiety.

In Ruthenium(II) photocatalysts, this localization red-shifts the emission compared to homoleptic bpy complexes, allowing for deeper tissue penetration in photodynamic therapy or specialized probing. Conversely, in cationic Iridium(III) complexes used for Organic Light-Emitting Diodes (OLEDs), replacing a neutral bpy ancillary ligand with a py-pm derivative widens the HOMO-LUMO gap. This effectively blue-shifts the emission into the highly sought-after sky-blue region, a critical requirement for modern display technologies[2].

Electronic pathway showing MLCT directed to the pyrimidine LUMO.

Experimental Workflows: Synthesis and "Chemistry-on-the-Complex"

One of the most powerful aspects of the 4-bromo-py-pm ligand is its compatibility with the "chemistry-on-the-complex" methodology[3]. Researchers can coordinate the brominated ligand to a metal center first, and then perform cross-coupling directly on the intact, metallated complex to append light-harvesting antennas, redox-active groups, or polymerizable units without demetallation.

Workflow detailing the synthesis and functionalization of the ligand.

Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-(2-pyridyl)pyrimidine

Expertise Note: The causality behind this protocol lies in overcoming the inherent electron deficiency of the pyrimidine ring. If the base is too harsh or the temperature too high, protodeboronation of the partner boronic acid outpaces the cross-coupling. We utilize a biphasic mild base system to ensure the boronate complex forms efficiently for transmetalation without degrading the heterocycle.

Reagents & Materials:

-

4-Bromo-6-(2-pyridyl)pyrimidine (1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid (1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)[

] (0.05 equiv) -

Base: Potassium Carbonate (

) (2.0 equiv, 2M aqueous solution) -

Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Degassing (Critical Step): Combine the brominated ligand, boronic acid, and solvent mixture in a Schlenk flask. Degas via three rigorous freeze-pump-thaw cycles.

-

Causality: Pd(0) is highly susceptible to oxidation by dissolved

. The electron-deficient nature of the pyrimidine makes the oxidative addition step rapid, but the subsequent transmetalation requires an active, unoxidized catalyst.

-

-

Catalyst Addition: Backfill the flask with Argon and quickly add the

catalyst against a positive flow of inert gas. -

Base Activation: Inject the degassed 2M aqueous

.-

Causality: The aqueous base forms a reactive boronate complex with the boronic acid, which is the requisite nucleophile for the transmetalation step onto the Pd(II) center.

-

-

Reaction Execution: Heat the biphasic mixture to 85°C for 12-16 hours under vigorous stirring to ensure phase mixing.

-

Self-Validation & Workup: Monitor the consumption of the bromide via LC-MS. The distinct isotopic pattern of bromine (1:1 ratio of M / M+2 peaks) will disappear upon successful coupling. Cool to room temperature, extract with dichloromethane, dry over

, and purify via silica gel chromatography.-

NMR Validation: The disappearance of the highly deshielded 4-bromo pyrimidine proton signal in

-NMR definitively confirms successful coupling, validating the system before downstream metallation.

-

Quantitative Data: Photophysical Impact of the Pyridylpyrimidine Core

The table below summarizes the comparative photophysical properties when transitioning from standard symmetric bpy ligands to asymmetric py-pm and functionalized py-pm architectures in representative transition metal complexes.

| Complex Architecture | Ligand Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield ( | Primary Application |

| Symmetric (bpy) | 452 | 615 | 0.06 | Standard Photocatalyst | |

| Asymmetric (py-pm) | 440 | 630 | 0.04 | Red-shifted Probes | |

| Symmetric (bpy) | 380 | 585 | 0.15 | Yellow/Green OLEDs | |

| Asymmetric (py-pm) | 375 | 550 | 0.25 | Sky-Blue OLEDs |

(Note: Data represents generalized photophysical trends derived from the integration of py-pm cores in metal complexes, demonstrating the profound electronic impact of the pyrimidine substitution[2].)

Conclusion

The history and application of 4-Bromo-6-(2-pyridyl)pyrimidine stands as a testament to the power of rational ligand design. By combining the asymmetric electronic properties of the pyridylpyrimidine core with the synthetic versatility of a strategically placed bromine atom, this molecule has enabled the development of advanced multinuclear photocatalysts and highly efficient blue-emitting OLED materials. Its ability to undergo late-stage functionalization ensures its continued relevance as a foundational building block in next-generation materials science and drug discovery.

References

- ChemInform Abstract: The Synthesis of Substituted Pyridylpyrimidine Fungicides Using Palladium-Catalyzed Cross-Coupling Reactions. Scholars Portal.

- Blue-emitting cationic iridium(III) complexes featuring pyridylpyrimidine ligands and their use in sky-blue electroluminescent devices.

- Enhanced Photostability of a Ruthenium(II) Polypyridyl Complex under Highly Oxidizing Aqueous Conditions by Its Partial Inclusion into a Cyclodextrin.

Sources

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. Blue-emitting cationic iridium( iii ) complexes featuring pyridylpyrimidine ligands and their use in sky-blue electroluminescent devices - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC03110F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Whitepaper: A Comparative Analysis of 4-Bromo-6-(2-pyridyl)pyrimidine and Its Key Positional Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of molecular interactions with biological targets. This guide provides an in-depth comparative analysis of 4-Bromo-6-(2-pyridyl)pyrimidine and its principal positional isomers. We will dissect the critical differences in their synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity. By explaining the causality behind their distinct behaviors, this document aims to equip researchers and drug development professionals with the foundational knowledge required to strategically select and utilize the optimal isomer for their specific research and development objectives.

The Pyridylpyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

The fusion of a pyrimidine ring and a pyridine ring creates a heteroaromatic system with a unique distribution of electron density and hydrogen bonding capabilities. Pyrimidine itself is a fundamental component of life, forming the basis for nucleobases in DNA and RNA.[2] In medicinal chemistry, this scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic relevance across various disease areas, including oncology and immunology.[3][4]

The introduction of a bromine atom serves two primary purposes:

-

Modulation of Physicochemical Properties: Bromine's lipophilicity and size can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

A Handle for Chemical Elaboration: The carbon-bromine bond is a versatile functional group, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which allows for the systematic exploration of chemical space and the optimization of lead compounds.[5]

Understanding the impact of isomeric variation—the specific placement of the bromine atom and the interconnectivity of the two rings—is paramount, as even subtle structural changes can lead to vastly different biological outcomes.

Defining the Isomers: Structure and Nomenclature

The core structure, 4-Bromo-6-(2-pyridyl)pyrimidine, can be rearranged to form several key positional isomers. The most significant differences arise from the placement of the bromine atom on the pyrimidine ring, which dramatically alters the molecule's electronic landscape and reactivity. This guide will focus on three representative isomers where the pyridyl group remains at a fixed position to isolate the effect of the bromine's location.

Caption: Key positional isomers of Bromo-(2-pyridyl)pyrimidine.

-

4-Bromo-6-(2-pyridyl)pyrimidine: The bromine atom is at position 4 of the pyrimidine ring. This position is electron-deficient due to the influence of both ring nitrogens.

-

2-Bromo-4-(2-pyridyl)pyrimidine: The bromine atom is at position 2, situated directly between the two pyrimidine nitrogens, making it highly electron-deficient.

-

5-Bromo-4-(2-pyridyl)pyrimidine: The bromine is at position 5. Unlike the 2- and 4-positions, this site is not as strongly influenced by the electron-withdrawing effects of the ring nitrogens and behaves more like an aromatic C-Br bond.[1]

Comparative Physicochemical and Spectroscopic Properties

The location of the bromine atom directly impacts intermolecular forces, crystal packing, and electronic distribution, leading to distinct physical and spectroscopic properties.

Physicochemical Data

| Property | 4-Bromo-6-(2-pyridyl)pyrimidine | 2-Bromo-4-(2-pyridyl)pyrimidine | 5-Bromo-4-(2-pyridyl)pyrimidine | Rationale for Differences |

| Molecular Formula | C₉H₆BrN₃ | C₉H₆BrN₃ | C₉H₆BrN₃ | Isomers have the same formula. |

| Molecular Weight | 236.07 g/mol | 236.07 g/mol | 236.07 g/mol | Isomers have the same mass. |

| Calculated LogP | ~2.5 | ~2.6 | ~2.4 | Subtle changes in polarity and surface area affect lipophilicity. The 5-bromo isomer is often slightly less lipophilic. |

| Dipole Moment | High | Highest | Moderate | The 2-bromo isomer has the bromine between two electronegative nitrogens, leading to the largest dipole moment, which can affect solubility and crystal structure. |

| Reactivity of C-Br | High (SNAr) | Very High (SNAr) | Low (SNAr) | The electron-deficient nature of the 2- and 4-positions activates the C-Br bond for nucleophilic aromatic substitution (SNAr). The 5-position is not activated in this way.[5] |

Spectroscopic Distinction: A Practical Guide

Confirming the identity and purity of a specific isomer is critical. NMR spectroscopy is the most powerful tool for this purpose.

-

¹H NMR Spectroscopy:

-

4-Bromo Isomer: Expect two distinct signals for the pyrimidine protons. The H5 proton will appear as a singlet, and the H2 proton will also be a singlet, typically at a very downfield chemical shift (>9.0 ppm).

-

2-Bromo Isomer: Expect two doublets for the pyrimidine protons (H5 and H6), which will show coupling to each other.

-

5-Bromo Isomer: This isomer will show two singlets for the pyrimidine protons (H2 and H6), with the H2 proton being the most downfield. The chemical shifts of H2 and H6 will be different from the 4-bromo isomer due to the different electronic environment.

-

-

Mass Spectrometry:

-

All isomers will show an identical molecular ion peak (M+).

-

A characteristic isotopic pattern of two peaks of nearly equal intensity, [M]+ and [M+2]+, will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This confirms the presence of a single bromine atom in the molecule.[3]

-

Synthesis Strategies and Mechanistic Rationale

The synthesis of a specific bromo-pyridyl-pyrimidine isomer requires a carefully planned strategy, as the choice of starting materials and reaction sequence dictates the final substitution pattern.

General Synthesis of 4- and 6-Halogenated Pyrimidines

A common and robust method involves the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. To obtain the desired 4-Bromo-6-(2-pyridyl)pyrimidine, the strategy often involves creating a pyrimidin-4-ol (or pyrimidone) intermediate, which is then converted to the more reactive 4-chloro derivative, followed by a final halogen exchange or direct bromination.

Caption: General synthetic workflow for 4-Bromo-pyridylpyrimidines.

Experimental Protocol: Synthesis of 4-Bromo-pyrimidines via Hydroxypyrimidine Intermediate [6]

-

Cyclization: A solution of N-(cyanovinyl)amidine is prepared. This intermediate is cyclized in the presence of dry hydrogen bromide (HBr) gas dissolved in a solvent like 1,4-dioxane.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 15-20°C) for approximately 2 hours. The acid catalyst facilitates the intramolecular cyclization.

-

Work-up: The reaction is allowed to stand at room temperature for 1 hour to ensure completion. The mixture is then poured into crushed ice to precipitate the 4-bromopyrimidine product.

-

Purification: The resulting solid is collected by filtration and recrystallized from a suitable solvent (e.g., n-hexane) to yield the pure product.

Causality: This one-pot method is efficient because the dry HBr serves as both a catalyst for the cyclization of the reactive nitrile intermediate and as the source of the bromide nucleophile that forms the final product.[6]

Synthesis of 5-Bromo Isomers

The synthesis of 5-bromopyrimidines typically follows a different mechanistic path. The C5 position of the pyrimidine ring is analogous to the carbon positions in benzene and can undergo electrophilic aromatic substitution if the ring is sufficiently activated.

Experimental Protocol: Electrophilic Bromination [7][8]

-

Activation: An electron-rich pyrimidine, such as 2,4-dihydroxypyrimidine (uracil) or a 2-aminopyrimidine, is used as the starting material. The hydroxyl or amino groups activate the ring towards electrophilic attack.

-

Brominating Agent: A solution of bromine in a suitable solvent (e.g., acetic acid or water) is added to the pyrimidine derivative.

-

Reaction: The reaction mixture is stirred, often at room temperature, until the starting material is consumed (monitored by TLC).

-

Isolation: The product, 5-bromo-2,4-dihydroxypyrimidine, often precipitates from the reaction mixture and can be collected by filtration. Further chemical modifications can then be made to the other positions if needed.

Causality: Unlike the 2- and 4-positions, the 5-position is not electron-deficient enough for nucleophilic substitution. Therefore, an electrophilic pathway is required, necessitating an activated pyrimidine ring and an electrophilic bromine source (like Br₂).

Comparative Reactivity and Applications in Drug Discovery

The isomeric position of the bromine atom is the single most important factor determining the molecule's utility as a synthetic intermediate and its potential mode of interaction with a biological target.

Chemical Reactivity: The Isomer as a Gateway

Caption: Relationship between isomer structure, reactivity, and application.

-

Nucleophilic Aromatic Substitution (SNAr):

-

2- and 4-Bromo Isomers: The bromine at these positions is an excellent leaving group.[5] These isomers are ideal substrates for reactions with amines, alcohols, and thiols to rapidly build libraries of analogues for structure-activity relationship (SAR) studies. The 2-position is generally considered the most reactive due to stabilization of the Meisenheimer complex intermediate by both adjacent nitrogen atoms.

-

5-Bromo Isomer: This isomer is largely unreactive towards SNAr. Its utility lies in reactions where the C-Br bond needs to remain intact while other positions on the ring are modified.

-

-

Palladium-Catalyzed Cross-Coupling:

-

All three isomers are competent substrates for cross-coupling reactions. This allows for the introduction of new carbon-carbon (Suzuki, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds. This reactivity makes bromo-pyridyl-pyrimidines powerful building blocks for creating complex molecules with precisely controlled architecture.

-

Role in Medicinal Chemistry

The choice of isomer is a critical design element in drug discovery. The pyridine nitrogen provides a key hydrogen bond acceptor site, while the rest of the scaffold can be tailored for optimal fit and interaction within a protein's binding pocket.

-

Vectorial Diversity: The 4-bromo, 2-bromo, and 5-bromo isomers provide three distinct vectors for chemical elaboration. A medicinal chemist can use a 4-bromo isomer to explore one pocket of a target protein, while the 5-bromo isomer could be used to position a functional group in a completely different region, all while maintaining the core pyridylpyrimidine scaffold for primary binding interactions.

-

Targeting Protein Kinases: The pyrimidine core is a well-established hinge-binding motif for many protein kinase inhibitors.[3][4] The specific substitution pattern dictates the orientation and affinity of the molecule within the ATP-binding site. The ability to systematically synthesize and test different isomers is crucial for developing potent and selective kinase inhibitors.

Conclusion

The differences between 4-Bromo-6-(2-pyridyl)pyrimidine and its positional isomers are far from trivial. These molecules, while sharing the same atomic composition, exhibit unique physicochemical properties, spectroscopic fingerprints, and, most importantly, distinct chemical reactivities. The 2- and 4-bromo isomers are activated intermediates, ideal for library synthesis via nucleophilic substitution, while the 5-bromo isomer provides a more stable scaffold for modifications at other positions. For researchers and drug developers, a thorough understanding of these differences is not merely an academic exercise; it is a fundamental prerequisite for the rational design of synthesis pathways and the successful development of novel, targeted therapeutics. The strategic selection of the correct isomer is a critical first step on the path to discovery.

References

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). ResearchGate. [Link]

-

Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC. [Link]

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 5. 4-Bromo-6-(2-ethoxyphenyl)pyrimidine (1601291-41-1) for sale [vulcanchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

literature review of pyrimidine-based ligands in coordination chemistry

An In-depth Technical Guide to Pyrimidine-Based Ligands in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif in nature, has garnered significant attention in coordination chemistry due to its versatile chelating abilities and the diverse applications of its metal complexes. This technical guide provides a comprehensive overview of pyrimidine-based ligands, detailing their design, synthesis, and coordination behavior. It offers an in-depth exploration of the structural characterization of the resulting metal complexes and discusses their burgeoning applications in catalysis, materials science, and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of novel coordination compounds.

PART 1: The Versatile World of Pyrimidine-Based Ligands

Introduction to Pyrimidines in Coordination Chemistry

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This arrangement of heteroatoms, coupled with the vast possibilities for functionalization on the carbon atoms, makes the pyrimidine ring a privileged scaffold for the design of a wide array of ligands. The nitrogen atoms of the pyrimidine ring are well-known for their ability to form strong coordination bonds with a variety of metal ions[1]. The lone pair of electrons on the nitrogen atoms can act as Lewis bases, donating electron density to a metal center to form a coordination complex.

The coordination chemistry of pyrimidine-based ligands is rich and varied, with the ligands capable of adopting several coordination modes, including monodentate, bidentate, and bridging fashions. This versatility allows for the construction of a wide range of coordination compounds, from simple mononuclear complexes to intricate coordination polymers and metal-organic frameworks (MOFs)[2][3][4]. The electronic properties of the pyrimidine ring, which can be tuned by the introduction of electron-donating or electron-withdrawing substituents, also play a crucial role in modulating the properties of the resulting metal complexes[5].

Design Principles for Pyrimidine-Based Ligands

The design of a pyrimidine-based ligand is dictated by its intended application. Key considerations include:

-

Denticity: The number of donor atoms that can bind to a metal center. This can be controlled by introducing additional coordinating groups (e.g., amino, pyridyl, carboxylate) at various positions on the pyrimidine ring.

-

Chelate Ring Size: The formation of stable five- or six-membered chelate rings with the metal ion is a crucial factor in the stability of the resulting complex.

-

Steric Hindrance: Bulky substituents near the coordinating nitrogen atoms can influence the coordination geometry and the nuclearity of the complex.

-

Electronic Effects: The electronic properties of the substituents on the pyrimidine ring can modulate the Lewis basicity of the nitrogen donors and, consequently, the strength of the metal-ligand bond. This, in turn, can affect the redox potential and reactivity of the metal center.

-

Bridging Capability: For the construction of polynuclear complexes or coordination polymers, ligands with multiple, spatially separated coordinating sites are designed.

PART 2: Synthesis and Coordination Chemistry

Synthetic Strategies for Pyrimidine-Based Ligands

A plethora of synthetic methodologies are available for the preparation of functionalized pyrimidine ligands. The choice of method depends on the desired substitution pattern and the nature of the functional groups to be introduced.

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce dihydropyrimidines[6][7][8][9][10]. This reaction is highly valued for its operational simplicity and the ability to generate a diverse range of functionalized pyrimidine cores.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative via the Biginelli Reaction [6]

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., FeCl₃·6H₂O, 10 mol%).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water and a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidine derivative.

Causality Behind Experimental Choices: The use of an acid catalyst is crucial to activate the aldehyde for nucleophilic attack by urea. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature. The precipitation in ice-cold water allows for easy isolation of the product, which is typically a solid.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the C-C and C-N bond formation, respectively, on the pyrimidine ring[11][12][13][14][15]. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents onto a pre-functionalized pyrimidine core, typically a halopyrimidine.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of an Aryl-Substituted Pyrimidine [13]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the 4,6-dichloropyrimidine (1 mmol), the arylboronic acid (2.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3 mmol) in a suitable solvent system (e.g., toluene/ethanol/water, 4:1:1).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices: The inert atmosphere is essential to prevent the degradation of the palladium catalyst. The base is required to activate the boronic acid for transmetalation. The choice of solvent and temperature is critical for achieving good yields and selectivity.

The condensation of an amino-substituted pyrimidine with an aldehyde or ketone is a straightforward and widely used method for the synthesis of pyrimidine-based Schiff base ligands[16]. These ligands often exhibit versatile coordination behavior due to the presence of both the pyrimidine nitrogen atoms and the imine nitrogen as potential donor sites.

Caption: General scheme for the synthesis of pyrimidine-based Schiff base ligands.

Coordination Chemistry of Pyrimidine-Based Ligands

The coordination behavior of pyrimidine-based ligands is highly dependent on the nature of the ligand, the metal ion, and the reaction conditions.

In its simplest form, the pyrimidine ring can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. When additional donor groups are present in close proximity, such as in 2-aminopyrimidine or ligands with substituents at the 2- and 6-positions, bidentate chelation is commonly observed, leading to the formation of stable metallacycles.

Ligands containing two or more pyrimidine rings, or pyrimidines with coordinating groups at distant positions, can act as bridging ligands, connecting multiple metal centers to form polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers[2][3][4][17]. The geometry of the ligand and the coordination preference of the metal ion play a crucial role in determining the final architecture of these supramolecular structures.

Caption: Common coordination modes of pyrimidine-based ligands.

PART 3: Characterization of Pyrimidine-Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of pyrimidine-based coordination compounds.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination of the pyrimidine ligand to the metal ion. The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically shift to higher or lower frequencies upon coordination[18][19]. The appearance of new bands in the far-IR region can be attributed to the M-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and its coordination to a diamagnetic metal ion[18][19]. The chemical shifts of the protons and carbons on the pyrimidine ring are sensitive to the coordination environment. Coordination to a metal ion usually leads to a downfield shift of the signals of the protons and carbons adjacent to the coordinating nitrogen atoms.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can provide insights into the electronic structure of the complex.